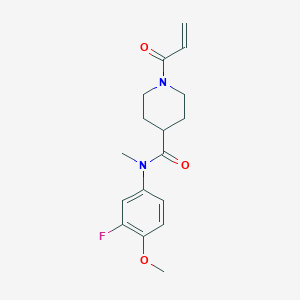

Homo-PROTAC pVHL30 degrader 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CM11 是一种通过序列组合方法获得的短型天蚕素-蜜蜂毒素杂合肽。 它以其抗菌特性而闻名,并且已被研究证明对革兰氏阳性和革兰氏阴性细菌膜模型均有效 。 该肽由天蚕素 A 和蜜蜂毒素中的残基组成,它们以其抗菌活性而闻名 .

作用机制

CM11 的作用机制涉及其与细菌膜的相互作用。 该肽的两亲性使其能够穿透膜的疏水区域,导致孔的形成或电压门控通道的产生 。 这会导致必需的细胞成分泄漏,最终导致细胞死亡 。 该肽的活性主要由其带正电荷的残基驱动,这些残基与细菌膜的带负电荷的成分相互作用 .

生化分析

Biochemical Properties

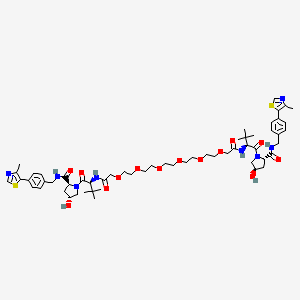

Homo-PROTAC pVHL30 Degrader 1 plays a significant role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, causing it to dimerize with high avidity . The nature of these interactions is such that they induce potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inducing the degradation of VHL, a process that occurs in a highly isoform-selective fashion . This degradation does not trigger a hypoxic response , indicating that the compound has a specific impact on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with VHL, leading to its dimerization . This results in the activation of the proteasome pathway, which then leads to the degradation of VHL . The process is highly selective for specific isoforms of VHL .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on VHL degradation are both potent and rapid . Over time, this leads to a sustained reduction in VHL levels in various cell lines

Metabolic Pathways

This compound is involved in the proteasome pathway, where it interacts with VHL

准备方法

CM11 是使用固相肽合成 (SPPS) 合成的,这是一种生产肽的常用方法。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 然后,肽被从树脂上裂解并使用高效液相色谱 (HPLC) 等技术进行纯化

化学反应分析

CM11 会经历各种化学反应,主要涉及其与细菌膜的相互作用。 肽的带正电荷的残基与细菌膜的带负电荷的成分相互作用,导致膜失稳和孔的形成 。 这种相互作用是由静电和范德华力驱动的 。从这些反应中形成的主要产物是破坏的细菌细胞,导致细胞死亡。

科学研究应用

CM11 的抗菌特性已被广泛研究。 它对多药耐药菌株(包括耐甲氧西林金黄色葡萄球菌 (MRSA)、大肠杆菌、铜绿假单胞菌和鼠伤寒沙门氏菌)显示出有效性 。 该肽也被修饰以增强其抗菌活性并降低细胞毒性 .

相似化合物的比较

CM11 与其他天蚕素-蜜蜂毒素杂合肽(如 CM15)类似。 这两种肽对多种病原菌都有效,并且具有相似的作用机制 。 CM11 的独特之处在于其特定的序列以及疏水和亲水残基的平衡,这有助于其有效性和特异性 。 其他类似的化合物包括 CM11 的修饰版本,例如 mCM11,这些版本旨在增强抗菌活性并降低细胞毒性 .

参考文献

属性

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-DEYDLUNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)

![3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2951405.png)

![2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B2951406.png)